molecular formula C15H17NO2 B4014592 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B4014592
M. Wt: 243.30 g/mol
InChI Key: OBHVGYORQQHBKS-UHFFFAOYSA-N
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Description

4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. This compound has a unique structure that makes it an interesting subject of study.

Scientific Research Applications

Synthesis of Spirocyclic Compounds

The compound 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used in the synthesis of spirocyclic tetrahydrobenzo[if]quinolizines and spirocyclic tetrahydropyrrolo[3,2,1-ij]quinolinones through one-pot, three-component reactions (Baradarani et al., 2018).

Novel Spiro[4H-Pyran-3,3′-Oxindoles] Synthesis

This compound is also involved in the formation of novel spiro[4H-pyran-3,3-oxindoles] via one-pot, three-component reactions with aryl cyanomethyl ketones and malononitrile, or ethyl cyanoacetate (Zafari et al., 2020).

Oxidation and Structural Analogue Synthesis

Research also delves into the oxidation reaction of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones, exploring the synthesis of structural analogues like helquinoline (Medvedeva et al., 2015).

Cyclocondensation Reactions

This compound is utilized in cyclocondensation reactions to form various novel heterocyclic systems. These reactions are often explored for their potential in medicinal chemistry and materials science (Medvedeva et al., 2014).

Applications in Anticoagulant Activity

Additionally, the compound's derivatives have been evaluated for anticoagulant activity, demonstrating its potential in therapeutic applications (Novichikhina et al., 2020).

Properties

IUPAC Name

6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-6,9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHVGYORQQHBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 2
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 3
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 4
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 5
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 6
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

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